Cas no 1154151-82-2 (2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide)
2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
- 2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide
- 2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide
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- MDL: MFCD12177082
- Inchi: 1S/C8H11ClN2OS/c1-4(9)7(12)11-8-10-5(2)6(3)13-8/h4H,1-3H3,(H,10,11,12)
- InChI Key: OZEDIFZCRIZLKA-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC1=NC(C)=C(C)S1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- XLogP3: 2.3
- Topological Polar Surface Area: 70.2
2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C372015-50mg |
2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C372015-100mg |
2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C372015-500mg |
2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 500mg |
$ 320.00 | 2022-04-01 | ||
| Enamine | EN300-28035-0.05g |
2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 95.0% | 0.05g |
$46.0 | 2025-03-19 | |
| Enamine | EN300-28035-0.1g |
2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 95.0% | 0.1g |
$73.0 | 2025-03-19 | |
| Enamine | EN300-28035-0.25g |
2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 95.0% | 0.25g |
$105.0 | 2025-03-19 | |
| Enamine | EN300-28035-0.5g |
2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 95.0% | 0.5g |
$197.0 | 2025-03-19 | |
| Enamine | EN300-28035-1.0g |
2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 95.0% | 1.0g |
$284.0 | 2025-03-19 | |
| Enamine | EN300-28035-2.5g |
2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 95.0% | 2.5g |
$558.0 | 2025-03-19 | |
| Enamine | EN300-28035-5.0g |
2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide |
1154151-82-2 | 95.0% | 5.0g |
$825.0 | 2025-03-19 |
2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide
Research Brief on 2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide (CAS: 1154151-82-2)
2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide (CAS: 1154151-82-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest scientific findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide as a versatile intermediate in the synthesis of novel bioactive molecules. The compound's unique structural features, including the thiazole ring and chloro-substituted propanamide moiety, make it a valuable scaffold for designing inhibitors targeting specific enzymes or signaling pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in developing kinase inhibitors with promising anticancer properties.
In terms of biological activity, preliminary in vitro assays have shown that 2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide exhibits moderate inhibitory effects against certain protein kinases involved in cell proliferation and inflammation. These findings suggest its potential as a lead compound for further optimization in drug development programs. Additionally, computational studies have provided insights into the compound's binding interactions with target proteins, aiding in the rational design of more potent derivatives.
The synthesis of 2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide has been optimized in recent years to improve yield and purity. A study published in Organic & Biomolecular Chemistry (2022) reported a novel one-pot synthesis method that reduces the number of steps and minimizes the use of hazardous reagents, aligning with green chemistry principles. This advancement is particularly relevant for scaling up production for preclinical and clinical studies.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and pharmacokinetic properties. Ongoing research is focused on addressing these gaps through advanced in vivo studies and structure-activity relationship (SAR) analyses. Furthermore, collaborations between academic and industrial researchers are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, 2-Chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide represents a promising candidate in the field of medicinal chemistry, with potential applications in oncology and inflammatory diseases. Continued research efforts are essential to unlock its full therapeutic potential and overcome existing limitations. This brief underscores the importance of interdisciplinary collaboration and innovation in advancing the development of novel bioactive compounds.
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